

Diethoxymethylsilane: A Comprehensive Technical Guide for Organosilicon Chemistry

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Diethoxymethylsilane

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For Researchers, Scientists, and Drug Development Professionals

Diethoxymethylsilane (DEMS) is a versatile organosilicon compound that serves as a crucial precursor in a wide array of chemical syntheses. Its unique combination of a reactive Si-H bond and hydrolyzable ethoxy groups makes it an invaluable building block for the creation of complex organosilicon molecules, polymers, and surface modifications. This technical guide provides an in-depth overview of the properties, synthesis, and key applications of **diethoxymethylsilane**, complete with detailed experimental protocols, quantitative data, and visual representations of reaction pathways and workflows.

Physicochemical Properties of Diethoxymethylsilane

Diethoxymethylsilane is a colorless, flammable liquid with a characteristic odor.[1][2] It is sensitive to moisture and will readily hydrolyze in the presence of water.[3] Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₅ H ₁₄ O ₂ Si	[2][4]
Molecular Weight	134.25 g/mol	[2]
Boiling Point	94-95 °C	[4]
Density	0.838 g/mL at 20 °C	[1]
Refractive Index	1.3730-1.3790 @ 20°C	[5]
Flash Point	10 °C	[1]
Solubility	Miscible with many organic solvents. Insoluble in water.	[3]

Spectroscopic Data

The structural identity of **diethoxymethylsilane** can be confirmed by various spectroscopic techniques.

Spectroscopy	Key Features	Reference(s)
¹ H NMR	Characteristic signals for Si-H, -OCH ₂ -, and -CH ₃ groups.	[6]
¹³ C NMR	Resonances corresponding to the methyl and ethoxy carbons.	[7]
²⁹ Si NMR	A distinct chemical shift indicative of the H-Si(OR) ₂ moiety.	[8][9]
FTIR	Strong absorbances for Si-H, Si-O-C, and C-H bonds.	[1][2]

Synthesis of Diethoxymethylsilane

A common laboratory-scale synthesis of **diethoxymethylsilane** involves the reaction of dichloromethylsilane with ethanol in the presence of a hydrogen chloride scavenger, such as urea.

Experimental Protocol: Synthesis of Diethoxymethylsilane

Materials:

- Dichloromethylsilane
- Ethanol
- Urea
- Hexane
- Sodium bicarbonate

Procedure:

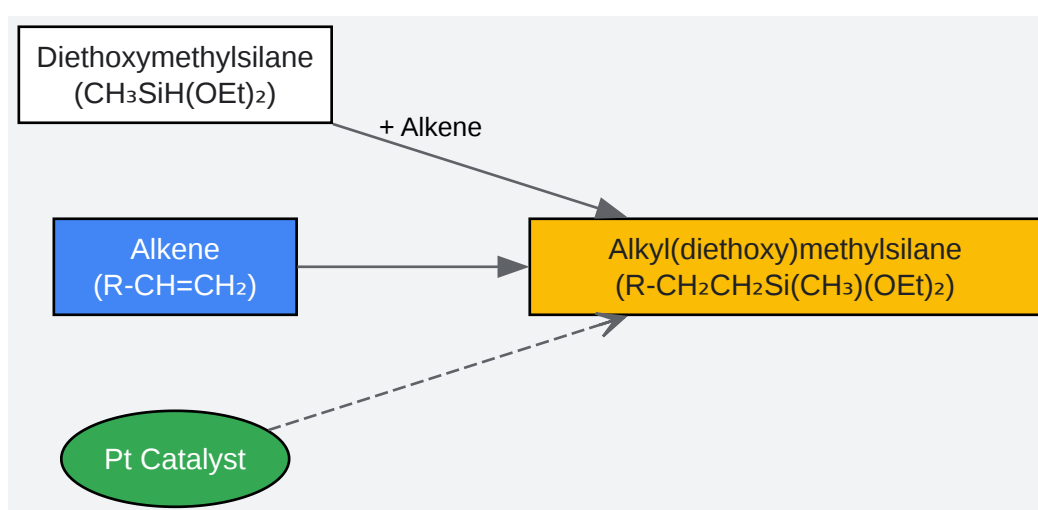
- A mixture of ethanol (318 g), urea (310 g), and hexane (350 mL) is placed in a reaction flask equipped with a stirrer, reflux condenser, and a dropping funnel.
- Dichloromethylsilane (330 g) is added dropwise to the mixture while maintaining the temperature below 30 °C.
- After the addition is complete, the reaction mixture is heated to 60 °C and stirred for 3 hours.
- The lower phase is separated and discarded.
- The upper phase is neutralized with sodium bicarbonate until the pH reaches 7.
- The solution is filtered, and the solvent and excess ethanol are removed by distillation.
- The crude product is purified by fractional distillation to yield **diethoxymethylsilane**.

Key Reactions and Applications

Diethoxymethylsilane is a versatile precursor in a variety of chemical transformations, including hydrosilylation, reduction of carbonyl compounds, synthesis of silicones and siloxanes, and surface modification.

Hydrosilylation of Alkenes

Hydrosilylation, the addition of a Si-H bond across a double bond, is a powerful method for forming carbon-silicon bonds. **Diethoxymethylsilane** is an effective reagent in these reactions, typically catalyzed by platinum or other transition metal complexes.



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Hydrosilylation of an alkene with **diethoxymethylsilane**.

Experimental Protocol: Hydrosilylation of 1-Octene

Materials:

- **Diethoxymethylsilane**
- 1-Octene
- Karstedt's catalyst (platinum-divinyltetramethyldisiloxane complex)
- Toluene (anhydrous)

Procedure:

- To a solution of 1-octene (1.12 g, 10 mmol) in anhydrous toluene (20 mL) under an inert atmosphere, add Karstedt's catalyst (10 μ L of a 2% solution in xylene).
- Add **diethoxymethylsilane** (1.34 g, 10 mmol) dropwise to the stirred solution at room temperature.
- The reaction mixture is stirred at 60 °C for 4 hours.
- The solvent is removed under reduced pressure, and the product, (diethoxymethyl)octylsilane, is purified by vacuum distillation.

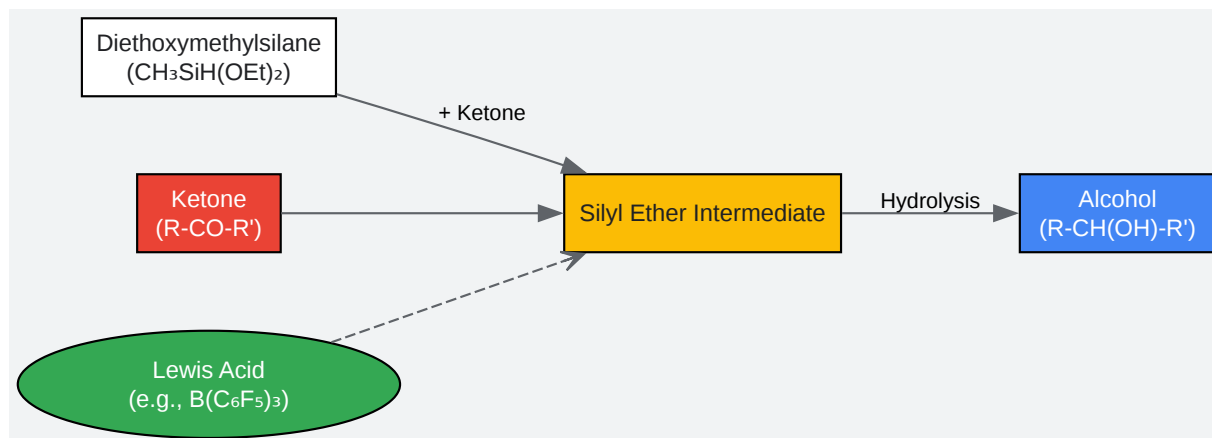
Substrate	Product	Catalyst	Yield (%)	Reference(s)
1-Octene	(Diethoxymethyl)octylsilane	Karstedt's Catalyst	~90	[3][10]

Spectroscopic Data for (Diethoxymethyl)octylsilane (Representative):

- ^1H NMR (CDCl_3 , δ): 3.65 (q, 4H, OCH_2), 1.25-1.40 (m, 12H, CH_2), 1.18 (t, 6H, OCH_2CH_3), 0.88 (t, 3H, CH_2CH_3), 0.55 (t, 2H, SiCH_2), 0.10 (s, 3H, SiCH_3).
- ^{13}C NMR (CDCl_3 , δ): 58.3, 33.4, 31.9, 29.3, 29.2, 22.7, 18.3, 14.1, 11.5, -4.5.

Reduction of Carbonyl Compounds

Diethoxymethylsilane, in the presence of a Lewis acid catalyst, can be used for the reduction of aldehydes and ketones to their corresponding alcohols.



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Reduction of a ketone using **diethoxymethylsilane**.

Experimental Protocol: Reduction of Acetophenone

Materials:

- **Diethoxymethylsilane**
- Acetophenone
- Tris(pentafluorophenyl)borane ($\text{B}(\text{C}_6\text{F}_5)_3$)
- Toluene (anhydrous)
- Saturated aqueous sodium bicarbonate

Procedure:

- A solution of acetophenone (1.20 g, 10 mmol) and $\text{B}(\text{C}_6\text{F}_5)_3$ (0.26 g, 0.5 mmol) in anhydrous toluene (20 mL) is prepared under an inert atmosphere.
- **Diethoxymethylsilane** (1.48 g, 11 mmol) is added dropwise to the stirred solution at room temperature.
- The reaction is stirred for 2 hours at room temperature.

- The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate.
- The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
- The solvent is removed under reduced pressure, and the product, 1-phenylethanol, is purified by column chromatography.[\[11\]](#)

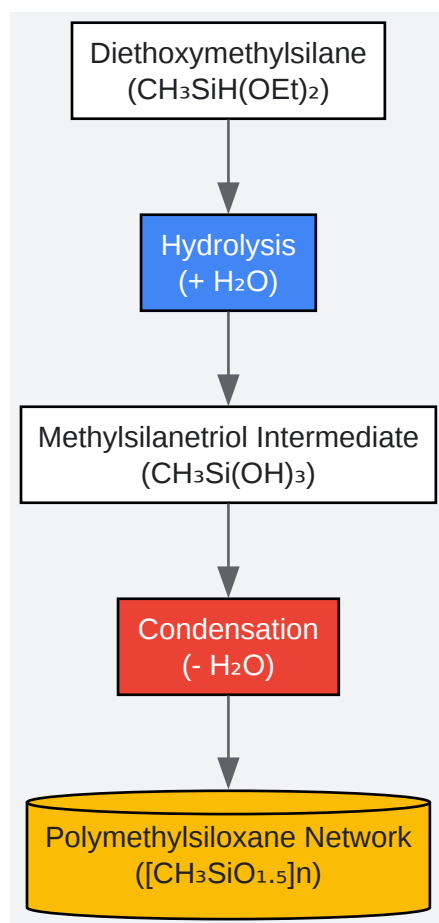
Substrate	Product	Catalyst	Yield (%)	Reference(s)
Acetophenone	1-Phenylethanol	$\text{B}(\text{C}_6\text{F}_5)_3$	~95	[12]

Spectroscopic Data for 1-Phenylethanol (Representative):

- ^1H NMR (CDCl_3 , δ): 7.25-7.40 (m, 5H, Ar-H), 4.89 (q, 1H, CHOH), 2.15 (s, 1H, OH), 1.49 (d, 3H, CH_3).[\[13\]](#)
- ^{13}C NMR (CDCl_3 , δ): 145.8, 128.5, 127.5, 125.4, 70.4, 25.1.[\[13\]](#)

Synthesis of Silicones and Siloxanes

Diethoxymethylsilane is a key monomer in the synthesis of polysiloxanes. The hydrolysis and condensation of **diethoxymethylsilane**, often in the presence of other silane precursors, leads to the formation of a wide range of silicone polymers with tailored properties.[\[14\]](#)[\[15\]](#)



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General pathway for polysiloxane synthesis from DEMS.

Experimental Protocol: Synthesis of a Methyl-Vinyl Polydimethylsiloxane Copolymer

This protocol is adapted from the synthesis of a similar copolymer using dimethyldiethoxysilane and methylvinyltrimethoxysilane, illustrating the general approach.[16]

Materials:

- **Diethoxymethylsilane**
- Methylvinyltrimethoxysilane
- Acetic acid

- Toluene
- Anhydrous sodium sulfate

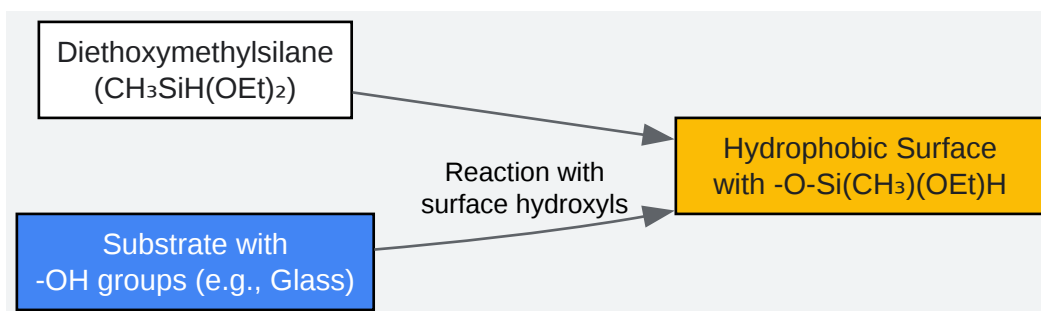
Procedure:

- **Diethoxymethylsilane** (e.g., 3.7 g, 0.0275 mol) and methylvinyl-diethoxysilane (e.g., 4.4 g, 0.0275 mol) are added to a reaction flask containing acetic acid (e.g., 28.6 mL, 0.5 mol).
- The mixture is refluxed at 118 °C for 8 hours.
- After cooling, the product is dissolved in toluene and washed with water until the aqueous layer is neutral.
- The organic phase is dried over anhydrous sodium sulfate.
- The solvent is removed by distillation to yield the copolymer.

Monomer 1	Monomer 2	Yield (%)	Reference(s)
Dimethyldiethoxysilane	Methylvinyl-dimethoxysilane	94	[16]

Surface Modification

The ethoxy groups of **diethoxymethylsilane** can react with hydroxyl groups on surfaces like glass or silica, forming a stable siloxane bond. This allows for the modification of surface properties, such as hydrophobicity.



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Surface modification using **diethoxymethylsilane**.

Experimental Protocol: Hydrophobization of Glass Slides

Materials:

- **Diethoxymethylsilane**
- Toluene (anhydrous)
- Glass microscope slides
- Piranha solution (H₂SO₄/H₂O₂ mixture - EXTREME CAUTION)

Procedure:

- Clean the glass slides by immersing them in Piranha solution for 30 minutes, followed by thorough rinsing with deionized water and drying in an oven at 120 °C.
- Prepare a 2% (v/v) solution of **diethoxymethylsilane** in anhydrous toluene.
- Immerse the cleaned and dried glass slides in the silane solution for 2 hours at room temperature.
- Remove the slides from the solution and rinse them with fresh toluene to remove any unreacted silane.
- Cure the slides in an oven at 110 °C for 30 minutes.

Substrate	Treatment	Resulting Contact Angle (°)	Reference(s)
Glass Slide	Piranha Cleaned	< 10	[17] [18]
Glass Slide	DEMS Modified	> 90 (expected)	[19] [20] [21]

Precursor for Chemical Vapor Deposition (CVD)

Diethoxymethylsilane is used as a precursor in plasma-enhanced chemical vapor deposition (PECVD) to deposit thin films of silicon dioxide (SiO₂) or silicon oxycarbide (SiOC:H), which are used as low-dielectric constant (low-k) materials in the semiconductor industry.[\[22\]](#)[\[23\]](#)[\[24\]](#)

Process Parameter	Effect on Film Properties	Reference(s)
Substrate Temperature	Higher temperature can increase film density and hardness, but may also increase the dielectric constant.	[22]
Plasma Power	Affects the fragmentation of the precursor and the film deposition rate.	[25]
Gas Flow Rates	The ratio of DEMS to oxidant (e.g., O ₂) influences the film stoichiometry and properties.	[22] [24]

Applications in Drug Development

While direct applications of **diethoxymethylsilane** in final drug formulations are uncommon, its role as a precursor is significant. Organosilicon compounds, synthesized using DEMS, are explored for various pharmaceutical applications. The ability to create specific siloxane structures is valuable in the development of drug delivery systems, where biocompatible and biodegradable polymers can be designed for controlled release. Further research is ongoing to explore the full potential of DEMS-derived materials in this field.

Safety and Handling

Diethoxymethylsilane is a flammable liquid and should be handled in a well-ventilated area, away from ignition sources. It is also moisture-sensitive and should be stored under an inert atmosphere. Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical. For detailed safety information, refer to the Safety Data Sheet (SDS).

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- To cite this document: BenchChem. [Diethoxymethylsilane: A Comprehensive Technical Guide for Organosilicon Chemistry]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b037029#diethoxymethylsilane-as-a-precursor-in-organosilicon-chemistry]

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